2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of Substituents: The 3-methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the 4-methylbenzyl group can be attached through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cells, leading to cell death or changes in cell behavior.
Comparison with Similar Compounds
2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
2-(5-((3-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a chlorine substituent instead of a methoxy group, which may alter its biological activity.
2-(5-((3-hydroxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide: Contains a hydroxy group, which may affect its solubility and reactivity.
2-(5-((3-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide: The presence of a nitro group may enhance its electron-withdrawing properties, influencing its chemical behavior.
Properties
IUPAC Name |
2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-6-8-14(9-7-13)12-20-17(24)11-18-22-23-19(26-18)21-15-4-3-5-16(10-15)25-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJXMVAEVAWIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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